molecular formula C11H19ClN2O2 B14899325 Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride

Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride

Cat. No.: B14899325
M. Wt: 246.73 g/mol
InChI Key: IZLCKVZXEUZXCN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a butyl chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of ethyl acetoacetate with butylamine, followed by cyclization using an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride
  • Ethyl 4-amino-1-ethyl-1H-pyrrole-3-carboxylate hydrochloride
  • Ethyl 4-amino-1-propyl-1H-pyrrole-3-carboxylate hydrochloride

Uniqueness

Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride is unique due to its butyl chain, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts. The length of the butyl chain can also affect the compound’s ability to interact with biological membranes and proteins .

Properties

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

ethyl 4-amino-1-butylpyrrole-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H18N2O2.ClH/c1-3-5-6-13-7-9(10(12)8-13)11(14)15-4-2;/h7-8H,3-6,12H2,1-2H3;1H

InChI Key

IZLCKVZXEUZXCN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=C1)N)C(=O)OCC.Cl

Origin of Product

United States

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